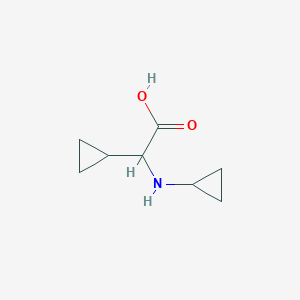

Cyclopropyl-cyclopropylamino-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-cyclopropyl-2-(cyclopropylamino)acetic acid |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7(5-1-2-5)9-6-3-4-6/h5-7,9H,1-4H2,(H,10,11) |

InChI Key |

AGCVHGJOFRIKMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cyclopropyl Cyclopropylamino Acetic Acid

Established Synthetic Routes to Cyclopropylaminoacetic Acid Scaffolds

Established methods for the synthesis of amino acids can be adapted and modified for the preparation of cyclopropylaminoacetic acid derivatives. These routes often involve the formation of the key carbon-nitrogen bond or the construction of the cyclopropane (B1198618) ring as a crucial step.

Direct Amination Approaches

Direct amination involves the introduction of an amino group onto a carboxylic acid precursor. While challenging, this approach offers a direct pathway to the desired amino acid. One potential strategy involves the α-halogenation of a cyclopropylacetic acid derivative, followed by nucleophilic substitution with cyclopropylamine (B47189).

A common method for α-amination of carboxylic acids is a variation of the Hell-Volhard-Zelinskii reaction. libretexts.org First, cyclopropylacetic acid would be brominated at the α-position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, or bromine with a phosphorus trihalide catalyst. The resulting α-bromo cyclopropylacetic acid can then undergo nucleophilic substitution with cyclopropylamine to yield the target molecule. The reaction conditions would need to be carefully optimized to manage the basicity and nucleophilicity of cyclopropylamine and to minimize side reactions.

Recent advancements have also explored direct catalytic photodecarboxylative amination of carboxylic acids, which could offer a milder alternative for generating the crucial C-N bond. libretexts.orgmdpi.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including α-amino acids. researchgate.netgoogle.com This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of Cyclopropyl-cyclopropylamino-acetic acid, a key precursor would be a cyclopropyl-α-ketoacid.

The synthesis can be envisioned starting from cyclopropyl (B3062369) methyl ketone, a readily available starting material. researchgate.netchemicalbook.com Oxidation of cyclopropyl methyl ketone can yield cyclopropylglyoxylic acid (an α-keto acid). This α-keto acid can then be subjected to reductive amination with cyclopropylamine. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. nih.govrsc.orggoogle.com Biocatalytic approaches using imine reductases (IREDs) or amino acid dehydrogenases also present a green and highly enantioselective alternative for this transformation. nih.govresearchgate.net

| Starting Material | Intermediate | Reagents for Reductive Amination | Product |

| Cyclopropyl methyl ketone | Cyclopropylglyoxylic acid | 1. Cyclopropylamine 2. NaBH3CN or NaBH(OAc)3 | This compound |

Cyclization Reactions in the Synthesis of Cyclopropylaminoacetic Acid

Cyclization reactions can be employed to construct either the cyclopropane ring or a heterocyclic precursor to the final amino acid. One potential strategy involves the synthesis of an aziridine-2-carboxylic acid derivative, which can then undergo ring-opening.

The synthesis could start from an appropriate alkene precursor which undergoes aziridination. For instance, a cyclopropyl-substituted acrylate (B77674) ester could be treated with an aminating agent to form a 3-cyclopropyl-aziridine-2-carboxylic acid ester. Subsequent nucleophilic ring-opening of the aziridine (B145994) at the C2 position by a cyclopropyl nucleophile is theoretically possible but challenging. A more plausible approach involves the cyclization of an open-chain precursor. For example, a suitably substituted amino alcohol can undergo cyclization to form an aziridine, which can then be further functionalized. ru.nlorganic-chemistry.org

Intramolecular cyclopropanation of olefinic diazoacetates is another powerful method for forming cyclopropane-fused ring systems, which could be precursors to the target molecule. figshare.comrochester.eduethz.ch

Synthesis of Related Cyclopropane Carboxylic Acid Derivatives

The synthesis of cyclopropane carboxylic acid derivatives is a well-established field and provides essential building blocks for the synthesis of the target molecule. researchgate.net A common method involves the cyclopropanation of an appropriate alkene. For example, the reaction of an α,β-unsaturated ester with a carbene or carbenoid source can generate the cyclopropane ring.

Another versatile approach is the intramolecular cyclization of γ-halo esters or nitriles. For instance, ethyl γ-chlorobutyrate can be treated with a strong base to induce cyclization and form ethyl cyclopropanecarboxylate. This core structure can then be further elaborated to introduce the amino group.

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry offers innovative solutions that can potentially streamline the synthesis of complex molecules like this compound.

Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example and can be adapted for the synthesis of α-amino acid derivatives. mdpi.comresearchgate.net

A plausible Ugi reaction for the synthesis of a this compound derivative would involve the combination of cyclopropanecarboxaldehyde (B31225) (the aldehyde component), cyclopropylamine (the amine component), an isocyanide (e.g., tert-butyl isocyanide), and a source of the carboxylic acid functionality, which could be incorporated in a subsequent step or by using a convertible isocyanide. The resulting Ugi product would be an α-acylamino carboxamide, which would then require hydrolysis to yield the desired amino acid. The efficiency of this reaction would depend on the steric hindrance posed by the cyclopropyl groups.

| Aldehyde | Amine | Isocyanide | Carboxylic Acid (source) | Ugi Product | Final Product (after hydrolysis) |

| Cyclopropanecarboxaldehyde | Cyclopropylamine | tert-Butyl isocyanide | (e.g., from a convertible isocyanide) | α-(cyclopropanecarboxamido)-N-tert-butyl-2-cyclopropylacetamide | This compound |

Photoinduced Decarboxylation and Radical Addition Protocols for Cyclopropanes

Photoinduced methodologies offer a powerful route for the formation of cyclopropane rings under mild conditions. researchgate.net One such strategy involves the decarboxylative cyclization of specific precursors. For instance, visible-light-induced reactions of redox-active esters derived from aliphatic carboxylic acids can generate alkyl radicals. nih.govrsc.org These radicals can then engage in subsequent reactions to form the cyclopropane ring. nih.govrsc.org For example, a photosynthetic method has been developed that directly couples cyanoalkanes with electron-accepting C1 carbon units to produce cyclopropanes. researchgate.net This process is initiated by exposing β-aryl propionitriles and C1 radical precursors, such as N-oxy esters, to light, which facilitates a single electron transfer between donor-acceptor pairs to achieve the cyclopropanation of alkanes. researchgate.net These photoredox reactions often utilize photocatalysts to generate the necessary radical intermediates for C-C bond formation under gentle conditions. acs.org

Enzyme-Mediated Carbene Transfer Catalysis in Cyclopropane Synthesis

Biocatalysis has emerged as a highly effective and environmentally benign approach for synthesizing enantiomerically enriched cyclopropanes. wpmucdn.com Engineered hemoproteins, particularly variants of cytochrome P450 and myoglobin (B1173299), have been repurposed to catalyze non-natural carbene transfer reactions. caltech.eduacsgcipr.orgacs.org The mechanism involves the in-situ formation of a metal-carbene intermediate on the iron atom of the enzyme's heme cofactor upon reaction with a diazoalkane. acsgcipr.org This highly reactive species is then transferred to an alkene substrate. acsgcipr.org The chiral environment of the enzyme's active site precisely controls the trajectory of this transfer, leading to the formation of cyclopropane products with exceptional diastereo- and enantioselectivity (up to 99% ee). wpmucdn.com This "carbene transferase" activity has been successfully applied to a range of substrates, including heteroatom-bearing alkenes, to produce valuable nitrogen, oxygen, and sulfur-substituted cyclopropanes. acs.org The use of enzymes avoids precious metal catalysts and allows for optimization through directed evolution. acsgcipr.org

Intramolecular Cyclopropanation Reactions

Intramolecular cyclopropanation is a highly efficient method for constructing cyclopropane-fused ring systems. researchgate.net This strategy typically involves a molecule containing both an alkene and a precursor to a carbene, such as a diazo compound. researchgate.net In the presence of a transition-metal catalyst, often based on rhodium or copper, the carbene is generated and adds to the tethered double bond to form the cyclopropane ring. wikipedia.org This approach is particularly valuable for creating bicyclic and polycyclic structures. rsc.org The stereochemical outcome of the reaction can be influenced by the geometry of the starting material and the choice of catalyst. Organocatalytic methods have also been developed, where chiral catalysts, such as modified cinchona alkaloids, can promote enantioselective intramolecular cyclopropanation, yielding products with high enantiomeric excess. rsc.org

Expedient and Practical Syntheses of Cyclopropane α-Amino Acids

Several practical methods have been developed for the synthesis of cyclopropane α-amino acids. acs.orgnih.gov One common strategy involves the cyclopropanation of dehydroamino acid derivatives. acs.org For example, the reaction of an α,β-unsaturated amino acid precursor with a cyclopropanating agent like diazomethane (B1218177) can yield the desired cyclopropyl amino acid. doi.org Another versatile approach utilizes α-nitro esters as key intermediates. acs.org The cyclopropanation can be achieved by reacting an α-nitro-α-diazoester with an olefin in the presence of a rhodium(II) catalyst, or by treating an α-nitroester and an olefin with iodobenzene (B50100) diacetate, which is thought to proceed through an in-situ generated iodonium (B1229267) ylide. acs.org The resulting nitrocyclopropane (B1651597) carboxylates can then be readily reduced to the corresponding α-amino esters in high yields. acs.org

Stereoselective Synthesis of this compound and its Derivatives

Achieving stereocontrol in the synthesis of complex molecules like this compound is paramount, as the biological activity of chiral molecules is often confined to a single stereoisomer. Chemists employ several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and radical-based methods to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Evans' oxazolidinones and camphorsultam are well-known examples of auxiliaries that have been successfully used in a wide range of asymmetric transformations, including the synthesis of amino acids. wikipedia.orgresearchgate.net

Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov For cyclopropanation, this often involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal complex. nih.govdicp.ac.cn Catalysts based on rhodium, copper, and cobalt, paired with chiral ligands, are particularly effective. dicp.ac.cnacs.org The chiral ligand creates a specific three-dimensional environment around the metal center, which differentiates between the two faces of the approaching alkene, leading to high levels of enantioselectivity. unl.pt For instance, copper(I) complexes with bis(oxazoline) (BOX) ligands and cobalt(II) complexes with chiral Pybox ligands have demonstrated high efficiency in asymmetric cyclopropanation reactions. dicp.ac.cnacs.org

| Catalyst System | Ligand Type | Typical Carbene Precursor | Typical Alkene | Enantiomeric Excess (ee) |

| Copper(I) Complex | Bis(oxazoline) (BOX) | Phenyliodonium Ylide | Styrene | Up to 97.5% acs.org |

| Cobalt(II) Complex | Pyridine bis(oxazoline) (Pybox) | Dichloroalkane | 1,3-Diene | Up to 45% dicp.ac.cn |

| Rhodium(II) Complex | Chiral Carboxamidate | Diazoacetate | Styrene | >95% unl.pt |

| Chiral-at-metal Rh(III) | C-scorpionate | Vinyl Sulfoxonium Ylide | 2-Acylimidazole | Up to 99% acs.org |

This table presents illustrative data from various asymmetric cyclopropanation systems and is not specific to the synthesis of this compound.

Asymmetric Radical Cyclopropanation

Radical reactions offer unique pathways for bond formation, and their application in asymmetric synthesis has become increasingly sophisticated. nih.gov Asymmetric radical cyclopropanation involves the generation of a radical species that adds to an alkene, followed by a ring-closing step to form the cyclopropane. nih.gov Controlling the stereochemistry of this process is achieved by using a chiral catalyst that influences the trajectory of the radical intermediates. bohrium.com

A prominent strategy is cobalt(II)-based metalloradical catalysis (MRC). nih.govsci-hub.se In this approach, cobalt(II) complexes of D₂-symmetric chiral porphyrins or amidoporphyrins act as catalysts. nih.govnih.govnih.gov These complexes homolytically activate diazo compounds to generate a metal-stabilized α-Co(III)-alkyl radical. nih.gov This chiral radical intermediate then adds to an alkene in a stepwise manner, with the chiral ligand environment dictating the facial selectivity of the addition and subsequent cyclization, ultimately affording cyclopropanes in high yields with excellent diastereo- and enantioselectivities. nih.govbohrium.comsci-hub.se This method has proven effective for the asymmetric cyclopropanation of dehydroaminocarboxylates, providing a direct route to chiral cyclopropyl α-amino acid derivatives. nih.gov

Diastereoselective and Enantioselective Cyclopropanation Techniques

The formation of the cyclopropyl group with a defined stereochemistry is a critical step in the synthesis of this compound and its derivatives. Various catalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity in cyclopropanation reactions.

One notable approach involves the use of ruthenium(II)-Pheox catalysts for the asymmetric cyclopropanation of vinylcarbamates. This method yields protected cyclopropylamine products in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee) under mild conditions. acs.org The choice of solvent can influence the stereochemical outcome; for instance, toluene (B28343) has been shown to increase the trans-selectivity. acs.org

Another powerful tool is the Simmons-Smith cyclopropanation. Directed diastereoselective Simmons-Smith reactions of alkenyl cyclopropyl carbinol derivatives can produce stereodefined bicyclopropanes as a single diastereomer. acs.org The rigidity of the existing cyclopropyl ring serves as a platform for controlling the stereochemistry of the newly formed ring. acs.org Furthermore, stereoselective Simmons-Smith cyclopropanation of multisubstituted enesulfinamides provides asymmetric access to α-tertiary cyclopropylamines, including those with challenging β-quaternary stereocenters. organic-chemistry.org This technique allows for the selective synthesis of each stereoisomer by choosing the appropriate stereochemistry of the enesulfinamide. organic-chemistry.org

Titanocene-catalyzed diastereoselective cyclopropanation offers a method to convert carboxylic acid derivatives and terminal olefins into valuable cyclopropylamines. nih.gov This sustainable catalytic system avoids the need for reactive Grignard reagents and exhibits a broad substrate scope with good functional group tolerance under mild conditions. nih.gov

For the synthesis of chiral cyclopropyl α-amino acids, a cobalt(II)-based metalloradical catalysis has been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates. researchgate.net This process utilizes in situ-generated α-aryldiazomethanes and, through the use of D2-symmetric chiral amidoporphyrin ligands, achieves high yields and excellent enantioselectivities. researchgate.net A key feature of this method is its ability to produce (Z)-diastereomers, which are contrary to those obtained in uncatalyzed thermal reactions. researchgate.net

Chemoenzymatic strategies also offer a promising route. Engineered variants of myoglobin can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones. ethz.ch These chiral cyclopropyl ketones are versatile intermediates that can be further transformed into a variety of cyclopropane-containing scaffolds in enantiopure form. ethz.ch

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation

| Catalytic System | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Ru(II)-Pheox | Vinylcarbamates | Protected cyclopropylamines | Up to 96:4 | Up to 99% | acs.org |

| Simmons-Smith | Alkenyl cyclopropyl carbinols | Bicyclopropanes | Single diastereomer | N/A | acs.org |

| Simmons-Smith | Multisubstituted enesulfinamides | α-tertiary cyclopropylamines | 10:1 to >20:1 | N/A | organic-chemistry.org |

| Titanocene Catalyst | Carboxylic acid derivatives & olefins | Cyclopropylamines | High diastereoselectivity | N/A | nih.gov |

| Co(II)-metalloradical | Dehydroaminocarboxylates | Cyclopropyl α-amino acids | Predominantly (Z) | High | researchgate.net |

| Engineered Myoglobin | Vinylarenes & diazoketones | Cyclopropyl ketones | Up to 99% de | Up to 99% | ethz.ch |

Control of Stereocenters in Tandem Cyclization Reactions

The construction of the bicyclopropyl (B13801878) moiety of this compound in a single, orchestrated reaction sequence, known as a tandem or cascade reaction, represents a highly efficient synthetic strategy. Achieving stereocontrol in such processes is a significant synthetic challenge. While a direct tandem cyclization for the specific target molecule is not extensively documented, related methodologies for the stereocontrolled synthesis of complex cyclopropane-containing structures provide valuable insights.

One powerful strategy involves a tandem asymmetric cyclopropanation/Cope rearrangement. In this approach, a chiral catalyst, such as Rh₂(S-DOSP)₄, facilitates the reaction between a vinyldiazoacetate and a diene. This reaction proceeds with high diastereoselectivity to form a cis-divinylcyclopropane intermediate, which then undergoes a Cope rearrangement to yield a 1,4-cycloheptadiene (B11937353) with excellent enantioselectivity. The stereochemistry of the final product is predictable and well-defined due to the boat-like transition state of the rearrangement. This method allows for the formation of multiple stereogenic centers with a high degree of control in a single operation.

Another relevant approach is the diastereoselective cyclopropanation of dienes. The reaction of electron-poor dienes with aryl- or vinyl-stabilized sulfonium (B1226848) ylides can proceed with high regioselectivity and trans-diastereoselectivity, affording vinylcyclopropanes in good yields. While this is not a tandem cyclization in itself, the selective cyclopropanation of one double bond in a diene leaves a second double bond available for subsequent transformations, potentially a second intramolecular cyclopropanation to form a bicyclopropyl system. The stereochemical outcome of the first cyclopropanation would be crucial in directing the stereochemistry of the second.

Furthermore, intramolecular cyclopropanation strategies have been employed for the synthesis of bicyclic systems. For instance, gold(I)-catalyzed intramolecular cyclopropanation of enynes can lead to the formation of bicyclo[4.1.0]heptene derivatives. While this specific example does not form a bicyclopropyl system, it demonstrates the principle of using a tethered system to control the stereochemical outcome of the cyclopropanation. A hypothetical tandem intramolecular double cyclopropanation of a substrate containing two appropriately positioned double bonds and a carbene precursor could, in principle, lead to a bicyclopropyl structure, where the stereochemistry of the first ring formation influences the second.

Table 2: Conceptual Strategies for Stereocontrolled Bicyclopropyl Synthesis

| Tandem/Cascade Strategy | Key Transformation(s) | Points of Stereocontrol | Potential Applicability |

| Tandem Cyclopropanation/Cope Rearrangement | Asymmetric cyclopropanation of a diene followed by Cope rearrangement | Enantioselectivity of the initial cyclopropanation; diastereoselectivity of the Cope rearrangement. | Formation of complex cyclic systems with multiple stereocenters. |

| Sequential Diene Cyclopropanation | Diastereoselective cyclopropanation of one double bond in a diene, followed by a second cyclopropanation. | Diastereoselectivity of the first cyclopropanation directs the facial selectivity of the second. | Stepwise construction of bicyclopropyl systems. |

| Intramolecular Double Cyclopropanation | Cascade cyclopropanation of a substrate with two alkene moieties and a carbene precursor. | The stereochemistry of the first ring closure can influence the approach of the second cyclopropanation. | Potentially a direct route to bicyclopropyl cores. |

Mechanistic Investigations in Cyclopropyl Cyclopropylamino Acetic Acid Chemistry

Elucidation of Reaction Mechanisms and Pathways

The unique structural combination of a cyclopropylamine (B47189) and an acetic acid moiety within one molecule, "Cyclopropyl-cyclopropylamino-acetic acid," gives rise to a rich and complex reactivity profile. Understanding the mechanisms governing its transformations is crucial for predicting reaction outcomes and designing synthetic pathways. This section explores key mechanistic pathways relevant to this compound's chemistry.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. pressbooks.pub The acetic acid portion of this compound can undergo these reactions, where a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism proceeds through a two-step addition-elimination process involving a tetrahedral intermediate. masterorganicchemistry.com

Under basic conditions, the reaction begins with the deprotonation of the carboxylic acid. However, direct substitution on the resulting carboxylate is difficult due to the poor leaving group (O²⁻). Therefore, activation is typically required. Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.com A nucleophile then attacks this activated carbon, forming a tetrahedral intermediate. Subsequently, proton transfer to the hydroxyl group makes it a better leaving group (H₂O), which is then eliminated as the carbonyl group is reformed. byjus.comkhanacademy.org

Protonation (Acid-Catalyzed): The carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. khanacademy.org

Proton Transfer: A proton is transferred from the nucleophilic group to the leaving group (the -OH of the carboxylic acid).

Elimination: The leaving group departs, and the carbonyl double bond is reformed, resulting in the substituted product.

The reactivity in these substitutions is influenced by the electronic nature of both the cyclopropyl (B3062369) and amino groups. The cyclopropyl group can donate electron density through hyperconjugation, which can affect the stability of intermediates.

Under acidic conditions, the acetic acid moiety of this compound can form an enol intermediate through tautomerization. This process is critical as it involves the formation of a C=C double bond, rendering the α-carbon nucleophilic. libretexts.org The mechanism for acid-catalyzed enol formation involves two main steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen.

Deprotonation at the α-Carbon: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol.

The resulting enol is a key intermediate in reactions such as α-halogenation and aldol (B89426) additions. libretexts.org The presence of the adjacent cyclopropylamino group can influence the stability and reactivity of this enol intermediate. Furthermore, in amino acids, enolate formation is a key step in racemization, where the planar enol intermediate loses the stereochemical information at the α-carbon. usc.galbuffalo.edu The enzyme active sites that catalyze such reactions often work by stabilizing the zwitterionic enolate intermediate. usc.gal

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for synthesizing complex molecules. The structure of this compound lends itself to retrosynthetic analysis via MCRs like the Ugi or Passerini reactions.

Proposed Ugi Reaction Mechanism: The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org A plausible synthesis for a derivative of this compound could involve cyclopropylamine, a cyclopropyl-containing aldehyde, a carboxylic acid, and an isocyanide. The mechanism is believed to proceed as follows:

Imine Formation: The cyclopropylamine and the aldehyde condense to form an imine (and water). youtube.com

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, activating it. The isocyanide then acts as a nucleophile, attacking the iminium carbon. organic-chemistry.orgyoutube.com

Intermediate Formation: This attack forms a nitrilium ion intermediate, which is then attacked by the carboxylate anion.

Mumm Rearrangement: The resulting intermediate undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product. researchgate.net

Proposed Passerini Reaction Mechanism: The Passerini reaction is a three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone). researchgate.net The generally accepted mechanism involves the activation of the carbonyl compound by the carboxylic acid through hydrogen bonding. The isocyanide then adds to the carbonyl carbon, followed by attack of the carboxylate on the resulting nitrilium intermediate and a subsequent Mumm-type rearrangement to form an α-acyloxy amide. researchgate.net

The formation of the cyclopropane (B1198618) rings themselves can be achieved through various methods, including those involving radical intermediates. Radical cyclopropanation offers an alternative to traditional carbene-based methods.

One proposed pathway is metalloradical catalysis . In this mechanism, a metal complex (e.g., cobalt or iron-based) activates a diazo compound to generate a metal-stabilized radical intermediate. researchgate.net This radical then adds to an alkene to form a new carbon-centered radical, which subsequently undergoes intramolecular substitution to form the cyclopropane ring and regenerate the metal catalyst. researchgate.net

Another significant mechanism is Atom Transfer Radical Addition (ATRA) followed by elimination. This two-step process involves:

ATRA Step: A radical initiator promotes the addition of a polyhalogenated compound (like diiodomethane) across an alkene. This forms an intermediate adduct.

Elimination/Cyclization Step: The intermediate iodide can then be treated with a reagent (e.g., a fluoride (B91410) source) to induce a 1,3-elimination, forming the cyclopropane ring. researchgate.net

These radical-based methods are valuable because they often proceed under mild conditions and can offer different selectivity compared to ionic or carbenoid pathways. youtube.com

Role of the Cyclopropyl Moiety in Reaction Dynamics

The cyclopropyl group is not merely a passive structural component; its unique electronic and steric properties actively influence the reactivity of the entire molecule.

The reactivity of cyclopropane derivatives is dominated by the significant ring strain inherent in the three-membered ring. wikipedia.org This strain arises primarily from two factors: angle strain and torsional strain.

Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" bonds (also described by Walsh orbitals) that have increased p-character. purechemistry.orgwikipedia.org

Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces additional instability. libretexts.org

This high ring strain (approximately 27.5 kcal/mol for the parent cyclopropane) makes ring-opening reactions thermodynamically favorable, as they relieve this strain. libretexts.orgstackexchange.com Consequently, cyclopropanes can undergo addition reactions, breaking the ring to form a more stable straight-chain compound. stackexchange.com

The electronic properties of the cyclopropyl group are also unique. The high p-character of the C-C bonds allows the cyclopropyl group to interact with adjacent π-systems and carbocations, acting as an electron donor through hyperconjugation. wikipedia.org This ability to stabilize adjacent positive charges can significantly influence the rates and pathways of reactions involving cationic intermediates. Conversely, the group offers weaker stabilization for radicals and negligible stabilization for carbanions. wikipedia.org The relief of ring strain is a powerful thermodynamic driving force in many reactions, but the electronic stabilization of the transition state is also a critical factor in determining reaction kinetics. rsc.org

Interactive Data Table: Ring Strain in Cycloalkanes

The following table compares the ring strain of cyclopropane to other common cycloalkanes, illustrating its unique instability. Data is derived from heats of combustion per CH₂ group.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ (kcal/mol) |

| Cyclopropane | 3 | ~27.5 | ~9.2 |

| Cyclobutane (B1203170) | 4 | ~26.3 | ~6.6 |

| Cyclopentane | 5 | ~6.2 | ~1.2 |

| Cyclohexane | 6 | ~0 | ~0 |

Stereochemical Stability in Cyclopropane Rings during Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions. The stereochemical outcome of such reactions is of significant interest as it provides insights into the reaction mechanism. Whether a reaction proceeds with retention, inversion, or racemization of the stereocenters on the cyclopropane ring depends on the nature of the intermediates and the reaction conditions.

Reactions involving a single, concerted step where a bond is broken and a new one is formed simultaneously often proceed with a defined stereochemical outcome, either retention or inversion of configuration. lumenlearning.com Conversely, reactions that proceed through intermediates, such as carbocations or radicals, may lead to a loss of stereochemical integrity, resulting in a mixture of stereoisomers. lumenlearning.com

In the case of reactions at a chiral carbon on a cyclopropane ring, the stability of that center is paramount. If no bonds to the chiral center are broken during the reaction, its configuration is generally preserved. lumenlearning.com However, if a bond to the chiral center is cleaved, the stereochemical outcome is dictated by the ensuing mechanistic pathway. For instance, an S(_N)2 reaction at a cyclopropyl carbon would be expected to proceed with inversion of configuration, while an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture. lumenlearning.com

The stability of the cyclopropane ring itself is influenced by stereoelectronic effects. For the ring opening of radical cations of N-cyclopropylanilines, the conformation of the cyclopropyl group relative to the rest of the molecule is critical. A bisected conformation is required for efficient orbital overlap to facilitate ring opening. acs.orgnih.gov If the molecule is constrained in a conformation that does not allow for this alignment, the rate of ring opening is significantly reduced. acs.orgnih.gov

Cyclopropyl Ring Expansion Phenomena

Cyclopropyl ring expansion is a rearrangement reaction where the three-membered ring is converted into a larger ring, typically a cyclobutane or a cyclopentane. chemistrysteps.comwikipedia.org These reactions are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. masterorganicchemistry.com

A common pathway for ring expansion involves the formation of a carbocation adjacent to the cyclopropane ring (a cyclopropylmethyl carbocation). This intermediate can then undergo a rearrangement where one of the cyclopropane C-C bonds migrates to the carbocationic center, resulting in an expanded ring. masterorganicchemistry.com For example, the hydrolysis of an alkyl halide with a cyclobutane ring adjacent to the leaving group can lead to a cyclopentanol (B49286) derivative through a ring expansion rearrangement. chemistrysteps.com

The propensity for ring expansion is influenced by the stability of the carbocation intermediates. Alkyl shifts, including those that lead to ring expansion, are more likely to occur if they result in a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation). masterorganicchemistry.com In situations where a quaternary carbon is adjacent to a carbocation, an alkyl shift from the quaternary center can occur. If that alkyl group is part of a strained ring, ring expansion is a probable outcome. masterorganicchemistry.com

The table below illustrates the general principle of carbocation-mediated ring expansion, which could be applicable to derivatives of this compound under appropriate reaction conditions that favor carbocation formation.

| Starting Material Type | Key Intermediate | Rearrangement Type | Product Type |

|---|---|---|---|

| Cyclopropylmethyl Halide/Tosylate | Cyclopropylmethyl Carbocation | Alkyl Shift (Ring Expansion) | Cyclobutanol/Cyclobutyl Derivative |

| Cyclobutylcarbinyl Halide/Tosylate | Cyclobutylcarbinyl Carbocation | Alkyl Shift (Ring Expansion) | Cyclopentanol/Cyclopentyl Derivative |

While direct evidence of cyclopropyl ring expansion in this compound is not documented in the surveyed literature, the chemical principles governing such rearrangements in similar systems are well-established. The formation of a carbocation adjacent to one of the cyclopropyl rings in this molecule could potentially trigger a ring expansion event, leading to novel molecular scaffolds. Further experimental and computational studies would be necessary to confirm the viability of this pathway for this compound and its derivatives.

Computational and Theoretical Chemistry Studies of Cyclopropyl Cyclopropylamino Acetic Acid

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and related properties. These ab initio and density functional methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry, offering a favorable balance between accuracy and computational cost. wikipedia.orgnih.gov DFT methods are used to investigate the electronic structure of many-body systems, making them suitable for analyzing molecules like Cyclopropyl-cyclopropylamino-acetic acid. wikipedia.orgresearchgate.net

Applications of DFT to a molecule of this nature would typically involve functionals such as B3LYP or M06-2X to calculate a range of electronic properties. nih.govnrel.govosti.gov These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability and polarizability. A study on 3-thiophene acetic acid used DFT to investigate its electronic properties and reactivity through analysis of HOMO-LUMO energies. nih.gov

Table 1: Representative Electronic Properties Calculated by DFT This table presents hypothetical data for this compound to illustrate typical DFT calculation outputs.

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -6.8 | eV |

| Energy of LUMO | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Ionization Potential | 6.8 | eV |

| Electron Affinity | 0.5 | eV |

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced computational techniques. wikipedia.org It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, a concept known as the self-consistent field (SCF) method. wikipedia.orgusp.br While HF theory neglects electron correlation, leading to total energies that are typically higher than the true energy, it offers valuable qualitative insights into molecular orbitals and electronic structure. quora.comstackexchange.com

For this compound, HF calculations would be used to obtain the ground-state energy and the shapes and energies of its molecular orbitals. Comparing HF results with those from DFT can highlight the importance of electron correlation effects in describing the molecule's properties. quora.comresearchgate.net Generally, DFT provides a more accurate description of molecular properties that are sensitive to these effects. ntnu.no

Table 2: Comparison of Ground State Energies Calculated by HF and DFT This table shows illustrative energy values for a molecule like this compound, demonstrating the typical difference between HF and DFT results.

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G | -512.345 |

| DFT (B3LYP) | 6-31G | -514.789 |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to validate computational models. numberanalytics.comjstar-research.com Methods like Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating electronic excitation energies. nih.govacs.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computed with high accuracy. numberanalytics.com These predictions are invaluable for assigning peaks in experimental spectra and elucidating molecular structure. researchgate.netcompchemhighlights.org Recent advancements even incorporate molecular dynamics to account for the effects of thermal motion on observed resonances. researchgate.netcompchemhighlights.org For a molecule containing diverse chemical environments like this compound, accurate NMR predictions would be essential for structural confirmation.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table presents hypothetical data for key protons in this compound to demonstrate the utility of computational NMR prediction.

| Proton Environment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.1 | 12.0 |

| Methine (α-CH) | 3.5 | 3.4 |

| Amine (-NH-) | 2.8 | 2.7 |

| Cyclopropyl (B3062369) (CH) | 1.5 | 1.4 |

| Cyclopropyl (CH₂) | 0.8 | 0.7 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are crucial for understanding a molecule's structure, flexibility, and interactions.

Table 4: Representative Optimized Geometric Parameters This table provides plausible bond lengths and angles for this compound based on standard values and computational studies of similar structures.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | N-C(cyclopropyl) | 1.46 Å |

| Bond Length | C-C(cyclopropyl) | 1.51 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C-N-C | 118° |

| Dihedral Angle | H-N-C-C | ~180° (trans) |

Molecules with rotatable single bonds can adopt multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers, their relative stabilities, and the energy barriers separating them. nih.gov The presence of several single bonds in the backbone of this compound allows for significant conformational flexibility.

Computational studies on related structures, such as N-cyclopropyl amides, have revealed unexpected conformational behaviors. nih.govresearchgate.net For example, N-cyclopropylacetamide adopts a distinct ortho conformation around the N-cyclopropyl bond, differing from the anti conformation preferred by other secondary acetamides. nih.gov By calculating the potential energy surface for rotation around key bonds (e.g., the N-Cα or Cα-C(O) bonds), it is possible to identify the lowest-energy conformers and the transition states that connect them. nih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Table 5: Relative Energies of Hypothetical Conformers This table illustrates a potential energy landscape for rotation around a key dihedral angle in this compound, showing the stability of different conformers.

| Conformer | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | 180° | 0.0 | Most Stable |

| Gauche | 60° | 1.2 | Stable |

| Eclipsed (TS) | 0° | 4.5 | Transition State |

Stereoelectronic Effects of the Cyclopropyl Group

The cyclopropyl group, a three-membered ring, imparts unique stereoelectronic properties to this compound due to its high degree of strain and the specific nature of its carbon-carbon bonds. The C-C bonds in a cyclopropane (B1198618) ring possess a higher p-character than typical alkanes, giving them properties that are intermediate between those of alkanes and alkenes. This feature allows the cyclopropyl group to engage in electronic interactions that influence the conformation and reactivity of the entire molecule.

The electronic nature of the cyclopropyl group also affects its reactivity. The high p-character of the C-C bonds allows the cyclopropyl ring to act as a donor of electron density, which can stabilize adjacent positive charges. Conversely, the ring is reluctant to accept a positive charge, which can lead to slow reactivity in nucleophilic attack scenarios and a tendency for the ring to open when solvolysis occurs. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, which are often difficult to probe experimentally. mdpi.com For this compound, computational studies can elucidate reaction barriers, transition states, and the nature of intermediates in complex reactions.

Elucidation of Reaction Barriers and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the energy profiles of chemical reactions. These calculations can map out the entire reaction pathway, identifying the transition states and calculating their corresponding activation energies. For reactions involving cyclopropyl-containing molecules, computational studies have been used to investigate various mechanistic pathways, such as dehydrogenation reactions. researchgate.net By calculating the thermodynamic functions and activation parameters for different potential pathways, researchers can predict the most likely mechanism. researchgate.net

For instance, in the context of ring-opening reactions of cyclopropyl derivatives, computational studies have been crucial in identifying and characterizing the transition states. researchgate.netresearchgate.net These studies have provided evidence that in some cases, such as the cyclopropyl cation, the species itself may be a transition state rather than a stable intermediate. researchgate.net The activation barriers for such processes, which dictate the reaction kinetics, can be accurately computed, offering predictive power for reaction outcomes. longdom.orgchemrxiv.org

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from computational studies on the reaction barriers of a generic reaction involving a cyclopropyl-containing compound.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Ring Opening (disrotatory) | DFT (B3LYP) | 6-31G(d,p) | 15.2 |

| Ring Opening (conrotatory) | DFT (B3LYP) | 6-31G(d,p) | 25.8 |

| N-dealkylation | CBS-QB3 | - | 30.5 |

| Decarboxylation | M06-2X | def2-TZVP | 45.1 |

Investigation of Intermediates in Complex Reactions

Many chemical transformations proceed through a series of short-lived intermediates that are challenging to detect and characterize experimentally. Computational methods are invaluable in these situations, as they allow for the in-silico "observation" and analysis of these fleeting species. mdpi.comescholarship.org For reactions involving this compound, computational studies can provide detailed information about the geometry, electronic structure, and stability of any reaction intermediates.

In studies of related cyclopropylamines, quantum chemistry calculations have been used to determine the thermochemical values of various nitrogen-containing intermediates formed during pyrolysis. researchgate.net These calculations are essential for developing detailed combustion models and understanding the formation of potentially toxic species. researchgate.net Furthermore, computational investigations can shed light on the role of intermediates in directing the stereochemical outcome of a reaction. Combined computational and experimental studies have supported stepwise radical mechanisms in reactions like the cyclopropanation of dehydroaminocarboxylates, leading to the stereoselective synthesis of chiral cyclopropyl α-amino acids. nih.gov

The following interactive data table provides a hypothetical example of the types of properties of reaction intermediates that can be calculated.

| Intermediate Species | Computational Method | Basis Set | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

| Radical Cation | DFT (B3LYP) | 6-31+G(d,p) | 0.0 | C1-C2 bond length: 1.55 Å |

| Carbocation (ring-opened) | DFT (B3LYP) | 6-31+G(d,p) | -10.3 | C-C-C angle: 120.2° |

| Zwitterion | M06-2X | def2-TZVP | 5.7 | N-C-C=O dihedral: 175.5° |

Advanced Applications in Chemical Synthesis

Cyclopropyl-cyclopropylamino-acetic Acid as a Chiral Building Block

The presence of stereocenters and the rigid cyclopropane (B1198618) rings make this compound a valuable chiral building block in asymmetric synthesis. Its well-defined three-dimensional structure allows for a high degree of stereochemical control in chemical reactions.

The unique topology of this compound facilitates its use in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. The cyclopropyl (B3062369) groups can influence the electronic properties and metabolic stability of the target molecules. Research has demonstrated the utility of related cyclopropane-containing building blocks in creating a diverse array of organic compounds. longdom.orgwikipedia.org The rigid nature of the cyclopropane ring helps to lock the conformation of molecules, which can be advantageous in designing compounds with specific biological activities. wikipedia.org

For instance, the introduction of cyclopropane rings into molecular structures is a known strategy to enhance metabolic stability and binding affinity. The synthesis of various 1-phenylcyclopropane carboxamide derivatives showcases a methodological approach where a cyclopropane carboxylic acid derivative is coupled with different amines to produce novel compounds with potential biological activities. wikipedia.org

This compound can serve as a precursor for more complex chemical structures. The strained three-membered rings can undergo ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic and cyclic systems. This reactivity makes it a strategic starting material for the synthesis of intricate molecular frameworks. The ability to use achiral building blocks to form complex chiral structures through self-assembly has been a significant area of research, highlighting the importance of the inherent stereoelectronic information within the building blocks. chemicalbook.com

Integration into Complex Molecular Architectures

The incorporation of the this compound moiety into larger, more complex molecules is a key area of its application. Its distinct structural features can impart unique properties to the resulting architectures.

This compound is a valuable starting point for the synthesis of a wide range of functionally diverse cyclopropane derivatives. The amino and carboxylic acid groups provide convenient handles for further chemical modifications, allowing for the attachment of various functional groups and the construction of libraries of related compounds for screening purposes. A study on the design and synthesis of fifty-three amide derivatives containing cyclopropane illustrates how the cyclopropane scaffold can be systematically modified to explore structure-activity relationships. ontosight.ai

| Derivative Type | Synthetic Strategy | Potential Applications |

| Amides | Coupling of the carboxylic acid with various amines. | Antimicrobial agents, enzyme inhibitors. ontosight.ai |

| Esters | Esterification of the carboxylic acid with different alcohols. | Prodrugs, intermediates for further synthesis. |

| Peptidomimetics | Incorporation into peptide chains. | Therapeutic peptides with enhanced stability. |

The inherent ring strain of the cyclopropyl groups in this compound is a key feature that can be exploited in chemical synthesis. This strain energy can be a driving force for certain chemical transformations, enabling the construction of other strained ring systems or facilitating rearrangements to form more complex polycyclic structures. The activation of C-C σ-bonds in strained rings like cyclopropane has been a subject of study, demonstrating their utility in forming new chemical bonds. nih.gov

Role in Peptide Chemistry and Non-Proteinogenic Amino Acid Synthesis

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. google.com Its incorporation into peptides can have profound effects on their structure and function.

The introduction of non-proteinogenic amino acids like those containing cyclopropane rings into peptide backbones is a widely used strategy to create peptidomimetics with improved pharmacological properties. guidechem.com The cyclopropyl group can act as a conformational constraint, forcing the peptide into a specific secondary structure, such as a β-turn. This can lead to enhanced receptor binding affinity and selectivity. Furthermore, the unnatural structure of these amino acids often confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide-based drug. guidechem.com

Incorporation into Peptides

The incorporation of cyclopropyl-containing amino acids, such as cyclopropylglycine, into peptide chains is a strategy employed to enhance their biological activity and stability. nih.gov Standard solid-phase peptide synthesis (SPPS) techniques can be utilized to introduce these unnatural amino acids into a growing peptide chain. nih.gov The process generally involves the use of appropriately protected cyclopropyl amino acid derivatives that are compatible with the chosen synthesis strategy (e.g., Fmoc or Boc chemistry).

The presence of the cyclopropyl group can influence the local conformation of the peptide backbone and the orientation of the amino acid side chains. This can lead to peptides with improved resistance to enzymatic degradation, as the unnatural amino acid may not be recognized by proteases. Furthermore, the conformational constraints imposed by the cyclopropyl ring can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. nih.gov

Research Findings on Peptide Incorporation:

| Finding | Significance |

| Enhanced Enzymatic Stability | Peptides containing cyclopropyl amino acids often exhibit increased resistance to cleavage by enzymes. researchgate.net |

| Improved Bioactivity | The constrained conformation can lead to a more favorable interaction with biological targets. researchgate.net |

| Receptor Selectivity | The specific geometry of the cyclopropyl group can favor binding to one receptor subtype over another. nih.gov |

Design of Conformationally Restricted Peptides

A key application of cyclopropyl amino acids is in the design of conformationally restricted peptides. The three-membered ring of the cyclopropyl group severely limits the rotational freedom around the adjacent single bonds in the peptide backbone. researchgate.netresearchgate.net This "cyclopropylic strain" helps to fix the local peptide structure into a more defined and predictable conformation. researchgate.netresearchgate.net

This conformational rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in binding affinity. By strategically placing cyclopropyl amino acids within a peptide sequence, researchers can induce specific secondary structures, such as turns or helical motifs, which are often crucial for biological activity. nih.gov

Impact of Cyclopropyl Groups on Peptide Conformation:

| Conformational Effect | Description |

| Torsional Angle Restriction | The cyclopropane ring limits the possible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. |

| Side-Chain Orientation | The rigid structure dictates a more defined orientation of the amino acid side chain, influencing molecular recognition. |

| Induction of Secondary Structures | The conformational bias can promote the formation of specific secondary structures like β-turns and helices. nih.gov |

Synthesis of α,α'-Disubstituted Amino Acids

While direct synthesis from "this compound" is not documented, the principles of synthesizing α,α'-disubstituted amino acids are well-established and could hypothetically be applied. nih.govnih.gov α,α'-Disubstituted amino acids are valuable building blocks for creating peptides with enhanced stability and specific conformational properties. nih.govnih.gov

General synthetic strategies often involve the alkylation of a glycine (B1666218) equivalent or the Strecker synthesis from a ketone. researchgate.net In the context of cyclopropyl-containing amino acids, one could envision a synthetic route starting from a cyclopropyl ketone. The synthesis of racemic cyclopropylglycine, for instance, has been achieved in a three-step process from cyclopropyl methyl ketone. researchgate.net Further modification of such a synthetic intermediate could potentially lead to the desired α,α'-disubstituted structure.

General Strategies for α,α'-Disubstituted Amino Acid Synthesis:

| Synthetic Method | Description |

| Alkylation of Glycine Enolates | A common method involving the deprotonation of a protected glycine derivative followed by reaction with an alkyl halide. |

| Strecker Synthesis | A one-pot reaction of a ketone or aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. nih.gov |

| Asymmetric Synthesis | Various methods employing chiral auxiliaries or catalysts to achieve enantiomerically pure products. nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Due to the molecule's high degree of symmetry and the unique electronic environment of the cyclopropyl rings, NMR provides critical data on proton and carbon frameworks.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the two cyclopropyl rings, the methine proton of the acetic acid moiety, and the amine proton. The protons of the cyclopropyl groups typically appear in the upfield region (around 0.20-1.0 ppm) due to the ring strain and magnetic anisotropy. docbrown.info The exact chemical shift and splitting pattern would be complex due to diastereotopicity. The N-H proton signal would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The α-proton on the acetic acid portion would appear further downfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. The carbons of the cyclopropyl rings are expected to resonate at high field strengths. The carbonyl carbon of the carboxylic acid would be observed significantly downfield (typically >170 ppm). The carbon atom attached to the nitrogen would also have a characteristic chemical shift.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for assigning specific proton and carbon signals and confirming the connectivity between them. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is crucial for confirming the stereochemical arrangement of the substituents around the chiral centers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxyl (COOH) | 10-13 | 170-180 | Broad Singlet |

| α-Carbon CH | 3.5-4.5 | 50-60 | Multiplet |

| Cyclopropyl CH (attached to N) | 2.0-3.0 | 40-50 | Multiplet |

| Cyclopropyl CH₂ | 0.5-1.5 | 5-15 | Multiplet |

| Amine NH | 1.0-5.0 | N/A | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, are employed.

Molecular Ion Peak : In techniques like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight.

Fragmentation Analysis : The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the carboxyl group (a loss of 45 Da), cleavage of the C-N bond, and fragmentation of the cyclopropyl rings. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nist.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | 156.10 |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 111.11 |

| [C₃H₅N-CH-C₃H₅]⁺ | Cleavage of the α-carbon-carboxyl bond | 110.10 |

| [C₃H₅]⁺ | Cyclopropyl cation | 41.04 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. researchgate.net

A sharp and strong C=O stretching band from the carbonyl group of the carboxylic acid, appearing around 1700-1725 cm⁻¹.

An N-H stretching vibration from the secondary amine, usually found in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the cyclopropyl rings are expected just above 3000 cm⁻¹. docbrown.info

C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch, hydrogen-bonded | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretch | 1700-1725 (strong) |

| Amine (N-H) | Stretch | 3300-3500 (medium) |

| Cyclopropyl (C-H) | Stretch | ~3050 (medium) |

| C-N | Stretch | 1000-1250 (medium) |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving its different isomeric forms.

This compound is a chiral molecule, possessing stereocenters. Therefore, it can exist as a mixture of enantiomers and potentially diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these stereoisomers. phenomenex.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and commonly used for resolving a wide range of chiral compounds, including amino acids and their derivatives. nih.gov

Method development involves optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane and a polar modifier like an alcohol), flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks. springernature.comsigmaaldrich.com The use of additives in the mobile phase can also enhance enantioselectivity. mdpi.com This technique is critical for controlling the stereochemical purity of the final compound.

Table 4: Typical Parameters for Chiral HPLC Analysis of this compound

| Parameter | Condition | Purpose |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol with an acidic or basic additive (e.g., trifluoroacetic acid) | To elute the compounds and optimize selectivity and resolution. |

| Detection | UV Detector (e.g., at 210 nm) | To detect the compound as it elutes from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can affect resolution. |

| Column Temperature | 20 - 40 °C | Affects the kinetics of interaction and can improve peak shape. |

An in-depth examination of the analytical methodologies for the characterization of this compound is crucial for understanding its chemical behavior and ensuring its purity and identity in various applications. This article focuses on the advanced analytical techniques and derivatization strategies employed for its detection and characterization.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Pathways

The future of Cyclopropyl-cyclopropylamino-acetic acid synthesis is increasingly focused on green and sustainable methodologies. Traditional synthetic routes often rely on harsh reagents and produce significant waste. To address this, researchers are exploring chemoenzymatic strategies that combine the selectivity of biological catalysts with the efficiency of chemical reactions. nih.gov Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), are being developed to catalyze the formation of cyclopropyl (B3062369) ketones with high stereoselectivity under mild, aqueous conditions, avoiding the need for precious and toxic metals like ruthenium and rhodium. nih.gov

| Synthesis Approach | Key Features | Potential Advantages |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps. | High stereoselectivity, mild reaction conditions, reduced use of toxic metals. nih.gov |

| Biocatalysis | Use of engineered enzymes. | High enantioselectivity, environmentally friendly. researchgate.net |

| Base-Promoted Annulation | Utilizes simple and inexpensive reagents. | High efficiency, use of readily available starting materials. rsc.org |

Exploration of Novel Cyclopropylamino Acid Analogues

The rigid structure of the cyclopropane (B1198618) ring makes it a valuable component in medicinal chemistry for creating conformationally constrained peptides. jst.go.jpunl.pt This has spurred significant interest in the synthesis of novel analogues of this compound. Researchers are actively developing diverse libraries of chiral cyclopropane scaffolds to be used as building blocks in drug discovery. nih.gov

The synthesis of noncanonical cyclopropane amino acids is being explored through methods that avoid neurotoxic oxidants and precious metal catalysts. nih.gov One such method involves an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates, which can then be opened to yield the desired cyclopropane amino acids. nih.gov These can be further functionalized to create a wide array of derivatives. nih.gov The incorporation of these novel amino acids into peptides can enhance their enzymatic stability and receptor selectivity, which are crucial properties for therapeutic agents. nih.gov

The exploration extends to cyclopropane-containing β-amino acid derivatives, which are important for creating peptidomimetics with altered secondary structures and improved metabolic stability. nih.gov New synthetic routes are being developed to make these complex molecules more accessible. nih.gov

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of cyclopropylamino acids is crucial for the development of more efficient and selective methods. Advanced computational techniques, particularly Density Functional Theory (DFT), are being employed to study the intricacies of these reactions. nih.govacs.orgnih.govnih.govacs.org

Computational studies have provided detailed insights into the mechanisms of rhodium(II)-catalyzed cyclopropanation reactions, explaining the high kinetic activity of certain reagents and the stability of the resulting carbenoids. acs.orgnih.gov These studies have also revealed the importance of different transition state geometries, which affect the stereochemical outcome of the reaction. acs.orgnih.gov

For cyclopropane ring-opening reactions, DFT calculations have been used to elucidate the mechanism governing the regioselectivity and stereoselectivity. nih.govacs.org These theoretical studies complement experimental findings and help in designing more controlled and predictable synthetic strategies. nih.govacs.org Furthermore, computational design is being used to develop novel biocatalysts, or "cyclopropanases," with tailored stereoselectivity for a broad range of substrates. chemrxiv.org

| Computational Technique | Application in Cyclopropane Chemistry | Key Insights |

| Density Functional Theory (DFT) | Studying reaction mechanisms of cyclopropanation and ring-opening. | Elucidation of transition states, understanding of regio- and stereoselectivity. nih.govacs.orgnih.govnih.govacs.org |

| Multi-state Computational Design | Engineering novel biocatalysts ("cyclopropanases"). | Creation of enzymes with predictable and tailored stereoselectivity. chemrxiv.org |

Integration of this compound into Advanced Materials

The unique structural and electronic properties of the cyclopropane ring, imparted by its inherent strain, make it an attractive component for advanced materials. longdom.org Cyclopropylamine (B47189) and its derivatives are being explored for the synthesis of specialty polymers and coatings with exceptional mechanical and thermal properties. longdom.org

Research has demonstrated the synthesis of photosensitive cyclopropane-containing polymers. iaea.orgrcsi.science These materials, which can be cross-linked upon exposure to UV light, are optically transparent and have potential applications in microelectronics and optics. iaea.orgrcsi.science For instance, new cyclopropyl methacrylate (B99206) monomers have been polymerized to create polymers with reactive, UV-sensitive fragments. iaea.org

Furthermore, the incorporation of functionally substituted cyclopropyl styrenes into copolymers has been shown to yield materials with good light transmission and improved heat-physical and physical-mechanical properties compared to conventional polymers like polystyrene. jomardpublishing.com These cyclopropane-containing copolymers are promising candidates for the creation of novel optical materials. jomardpublishing.com

Unexplored Applications in Chemical Biology and Material Science

The potential of this compound and its derivatives extends into the burgeoning field of chemical biology and opens new frontiers in material science. Cyclopropene derivatives, due to their high ring-strain energy and small size, are being utilized as chemical tools to study biological systems. rsc.orgnih.gov They can be employed as bioorthogonal reagents for metabolic labeling, allowing for the study of biological entities within their native environments. rsc.orgnih.gov

In chemical biology, cyclopropenones are being developed as chemical reporters to probe biomolecule interactions in living cells. uci.eduescholarship.org These compounds can be activated to tag nearby biomolecules, providing a powerful method for mapping cellular interactomes. uci.edu

In material science, the inherent reactivity of the cyclopropane ring can be harnessed for various applications. Cyclopropylamine is used as an intermediate in the synthesis of fine chemicals, dyes, and fragrances. longdom.org The rigidity and strain of the cyclopropane ring can be exploited to create materials with unique properties, suggesting that further exploration could lead to the development of novel functional materials with tailored characteristics. longdom.org The versatility of cyclopropylamines as synthetic intermediates in ring-opening and cycloaddition reactions also points towards their potential in creating complex molecular architectures for various material applications. acs.org

Q & A

Q. What are the key synthetic routes for cyclopropyl-cyclopropylamino-acetic acid derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via multi-step reactions involving cyclopropane ring formation and amino acid coupling. For example, cyclopropyl groups can be introduced using [2+1] cycloaddition reactions with diazo compounds, while amino acid moieties are added via nucleophilic substitution or reductive amination. Critical parameters include temperature (often 0–25°C for cyclopropanation), solvent polarity (e.g., THF or DMF for solubility), and pH control (neutral to mildly acidic for stable intermediates). Catalysts like palladium or copper are used to enhance regioselectivity .

Q. How can researchers structurally characterize this compound derivatives using spectroscopic methods?

Structural confirmation relies on:

- NMR : and NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and α-amino acid carbons (δ 170–175 ppm for carboxylic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., CHNO for 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid) .

- X-ray Crystallography : For resolving stereochemistry in chiral derivatives, such as (2R)-configured analogs .

Q. What analytical techniques are recommended for assessing purity in this compound compounds?

Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and C18 columns. Gradient elution (e.g., 5–95% acetonitrile in water with 0.1% TFA) resolves impurities. Purity thresholds >95% are typical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

Contradictions may arise from:

- Tautomerism : Cyclopropyl groups can induce ring strain, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria.

- Adduct Formation : In MS, sodium or potassium adducts (e.g., [M+Na]) require careful interpretation. Employ ESI-MS in negative/positive ion modes for cross-validation .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of chiral cyclopropyl derivatives?

- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation or Jacobsen’s catalysts for epoxide ring-opening.

- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and calculate ee via peak area ratios .

Q. How should batch-to-batch variability in synthetic derivatives be managed for pharmacological studies?

- Quality Control : Standardize peptide content analysis (via amino acid analysis) and TFA removal (<1% for cell assays).

- Statistical Consistency : Apply ANOVA to compare batch yields/purity; reject batches with p < 0.05 deviations .

Q. What computational methods predict the biological activity of this compound analogs?

Q. How do hygroscopic properties of hydrochloride salts affect experimental reproducibility?

Hydrochloride salts (e.g., 2-[cyclopropyl(ethyl)amino]acetic acid HCl) are hygroscopic. Store under inert gas (argon) and use Karl Fischer titration to monitor moisture content. Pre-dry solvents for reactions involving these salts .

Q. What in vitro assays are suitable for evaluating enzyme inhibition by this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.